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molecular formula C4H4O5 B124089 Oxalacetic acid CAS No. 328-42-7

Oxalacetic acid

Cat. No. B124089
M. Wt: 132.07 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390909B2

Procedure details

After 13.8 g of potassium hydroxide (having a purity of 85% by weight) was dissolved in 50 ml of water, 5.0 g (24.6 mmol) of indole-3-pyruvic acid and 9.8 g (73.8 mmol) of oxalacetic acid were added to the resulting solution, for reaction at ambient temperature for 72 hours (about pH 13 at the start of the reaction). To the reaction solution was added 6.8 g (98.4 mmol) of hydroxylamine hydrochloride salt. Then, the reaction solution was adjusted to pH 7.5 with aqueous 4N sodium hydroxide solution. After the reaction solution had been stirred for 24 hours at ambient temperature, the reaction solution was adjusted to pH 2.6 with 6N hydrochloric acid. After extraction using ethyl acetate, the organic layer was rinsed in aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate and concentrated to dryness. The resulting residue was dissolved in 10 ml of aqueous 14% ammonia, followed by gradual dropwise addition of 70 ml of ethanol, and stirred at ambient temperature for 3 hours. The resulting slurry was filtered. The resulting crystals was dried to obtain 2.7 g (7.9 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid in the form of an ammonium salt.
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
6.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13](=[O:17])[C:14]([OH:16])=[O:15])=[CH:4]1.[C:18]([OH:26])(=[O:25])[CH2:19][C:20](C(O)=O)=O.Cl.[NH2:28]O.[OH-].[Na+].Cl>O>[OH:17][C:13]([CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:3][CH:4]=1)([C:14]([OH:16])=[O:15])[CH2:20][C:19](=[N:28][OH:1])[C:18]([OH:26])=[O:25] |f:0.1,4.5,6.7|

Inputs

Step One
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
Name
Quantity
9.8 g
Type
reactant
Smiles
C(CC(=O)C(=O)O)(=O)O
Step Four
Name
Quantity
6.8 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction solution had been stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at the start of the reaction)
EXTRACTION
Type
EXTRACTION
Details
After extraction
WASH
Type
WASH
Details
the organic layer was rinsed in aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 10 ml of aqueous 14% ammonia
ADDITION
Type
ADDITION
Details
followed by gradual dropwise addition of 70 ml of ethanol
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals was dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.9 mmol
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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